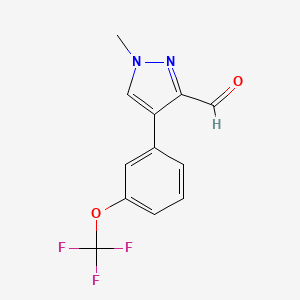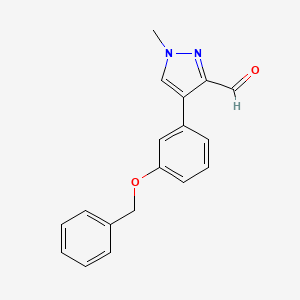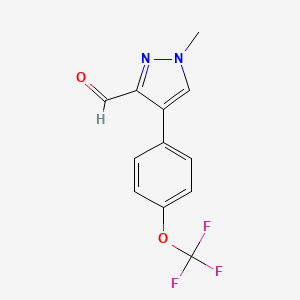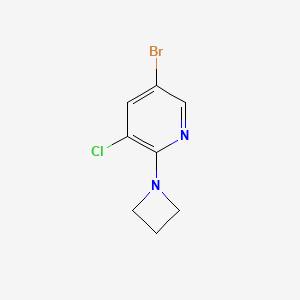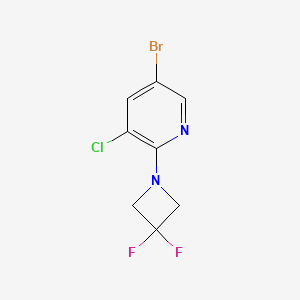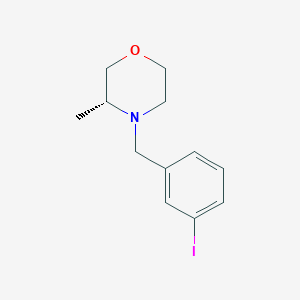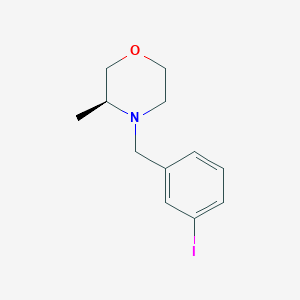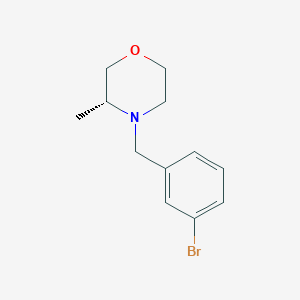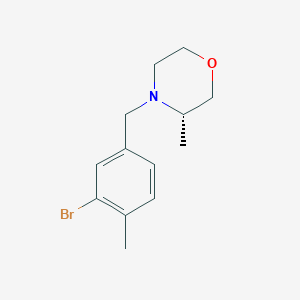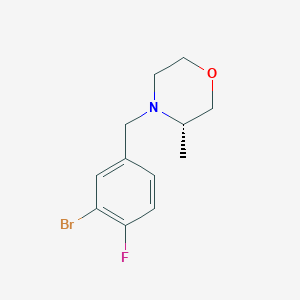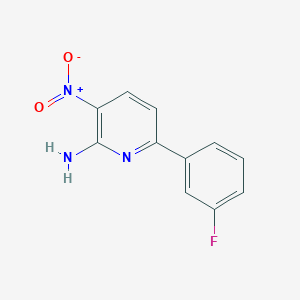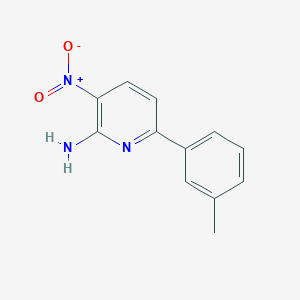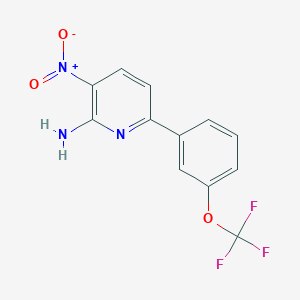![molecular formula C8H7BrN4O B8155013 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid amide](/img/structure/B8155013.png)
5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid amide is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by the presence of a pyrazole ring fused to a pyridine ring, with a bromine atom at the 5-position, a methyl group at the 1-position, and a carboxylic acid amide group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid amide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Bromination: The bromine atom is introduced at the 5-position of the pyrazole ring using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Methylation: The methyl group is introduced at the 1-position of the pyrazole ring using a methylating agent such as methyl iodide.
Formation of the Pyridine Ring: The pyridine ring is formed by the cyclization of the pyrazole intermediate with a suitable precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid amide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the nitrogen atoms in the pyrazole and pyridine rings.
Coupling Reactions: The amide group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substituted Derivatives: Various substituted derivatives can be formed by replacing the bromine atom with different functional groups.
Oxidized and Reduced Products: Products with different oxidation states of the nitrogen atoms can be obtained through oxidation and reduction reactions.
Scientific Research Applications
5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid amide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Material Science: The compound is used in the synthesis of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe for studying enzyme mechanisms and protein-ligand interactions
Mechanism of Action
The mechanism of action of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid amide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the modulation of cellular processes such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: A similar compound without the bromine and methyl substituents.
5-Fluoro-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid amide: A fluorinated analog with similar properties.
Uniqueness
5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid amide is unique due to the presence of the bromine atom, which can participate in various substitution reactions, and the methyl group, which can influence the compound’s electronic properties and reactivity. These features make it a versatile building block for the synthesis of diverse chemical entities .
Properties
IUPAC Name |
5-bromo-1-methylpyrazolo[3,4-b]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4O/c1-13-8-5(2-4(9)3-11-8)6(12-13)7(10)14/h2-3H,1H3,(H2,10,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEZKMBCZFTMBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)Br)C(=N1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
